Cardiotoxicity and Mitochondrial Impairment: (Rac)-Oleoylcarnitine vs. Saturated and Polyunsaturated Acylcarnitines
In a direct comparative study assessing cardiac effects, (Rac)-oleoylcarnitine (referred to as cis-OC) showed intermediate cardiotoxicity between the highly toxic saturated acylcarnitine palmitoylcarnitine (PC) and the less toxic omega-3 polyunsaturated acylcarnitines (EPAC, DHAC). At a concentration of 25 μM, cis-OC suppressed mitochondrial oxidative phosphorylation (OXPHOS) by approximately 70%, a level of impairment comparable to the saturated palmitoylcarnitine (PC) and significantly greater than the 20-25% reduction caused by the omega-3-derived acylcarnitines [1]. This highlights its potent inhibitory effect on mitochondrial function, which is distinct from other monounsaturated and polyunsaturated species.
| Evidence Dimension | Suppression of Mitochondrial OXPHOS |
|---|---|
| Target Compound Data | Approximately 70% reduction in OXPHOS |
| Comparator Or Baseline | Palmitoylcarnitine (PC): ~70% reduction; EPAC/DHAC: 20-25% reduction |
| Quantified Difference | cis-OC and PC are ~2.8-3.5x more inhibitory than EPAC/DHAC |
| Conditions | H9C2 cardiac cells treated with 25 μM of each acylcarnitine |
Why This Matters
This quantifies (Rac)-oleoylcarnitine's specific cardiotoxic potential, informing risk assessment and model selection in cardiovascular and metabolic research compared to using a less toxic polyunsaturated analog.
- [1] Jasiecki J, Targońska M, Wasąg B. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long-chain acylcarnitines. Biofactors. 2025 Apr 8;51(2):e70014. doi: 10.1002/biof.70014. PMID: 40123456. View Source
